molecular formula C7H6ClNO2S B13972450 5-Chloro-6-(methylthio)nicotinic acid

5-Chloro-6-(methylthio)nicotinic acid

Cat. No.: B13972450
M. Wt: 203.65 g/mol
InChI Key: OUJCEVZWCQMIPU-UHFFFAOYSA-N
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Description

5-Chloro-6-(methylthio)nicotinic acid is a nicotinic acid derivative with a pyridine core substituted at positions 5 and 6 by chlorine and a methylthio (-SCH₃) group, respectively. The methylthio group introduces sulfur-based electronic and steric effects, while the chlorine atom at position 5 modulates the compound's reactivity. This compound is listed in specialty chemical catalogs (e.g., CymitQuimica) but is currently marked as discontinued .

Properties

Molecular Formula

C7H6ClNO2S

Molecular Weight

203.65 g/mol

IUPAC Name

5-chloro-6-methylsulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6ClNO2S/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

OUJCEVZWCQMIPU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=N1)C(=O)O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(methylthio)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Amino or thiol derivatives

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electronic Effects :

    • The methylthio group (-SCH₃) in this compound donates electrons via sulfur’s lone pairs, activating the pyridine ring toward electrophilic substitution. In contrast, the methoxy group (-OCH₃) in 5-Chloro-6-methoxynicotinic acid donates electrons through resonance, stabilizing the ring but increasing polarity .
    • The methylsulfonyl group (-SO₂CH₃) in 5-Chloro-6-(methylsulfonyl)nicotinic acid is strongly electron-withdrawing, deactivating the ring and increasing acidity compared to the methylthio analog .
  • Lipophilicity :

    • Sulfur-containing groups (-SCH₃, -SO₂CH₃) generally enhance lipophilicity, which may improve membrane permeability. The hydroxyl (-OH) and piperazine groups increase hydrophilicity, favoring aqueous solubility .
  • Bioactivity Considerations :

    • Piperazine-substituted analogs (e.g., 5-Chloro-6-(piperazin-1-yl)nicotinic acid) are often explored in drug discovery due to their basicity and ability to form salts, improving pharmacokinetic profiles .
    • Chlorine at position 5 is a common feature in bioactive nicotinic acid derivatives, likely contributing to target binding via halogen bonding .

Biological Activity

5-Chloro-6-(methylthio)nicotinic acid is an organic compound with significant biological activities, making it a candidate for various pharmaceutical applications. This article delves into its biological activity, synthesis methods, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom at the fifth position and a methylthio group at the sixth position. Its molecular formula is C₇H₈ClN₃O₂S, with a molecular weight of approximately 203.65 g/mol. It appears as a solid powder, exhibiting slight solubility in water and higher solubility in organic solvents.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antibacterial Properties : The compound has shown antibacterial effects against various strains of bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 50 mg/mL against Escherichia coli and 75 mg/mL against Streptococcus agalactiae in vitro studies .
  • Antiproliferative Effects : Studies have indicated that certain derivatives of this compound exhibit antiproliferative activity, suggesting potential applications in cancer therapy .
  • Interaction with Nicotinic Acetylcholine Receptors (nAChRs) : Given its structural similarity to neonicotinoids, it may interact with nAChRs, which are crucial in the central nervous system of insects and could have implications for pest control .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods include:

  • Pd-Catalyzed Reactions : Utilizing palladium as a catalyst in cross-coupling reactions has been effective in synthesizing this compound with moderate to acceptable yields .
  • Steglich Esterification : This method involves the reaction of carboxylic acids with alcohols in the presence of activating agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Characteristics
5-Chloro-nicotinic acidC₆H₄ClN₃O₂Lacks methylthio group; used as an insecticide.
6-Methylthio-nicotinic acidC₇H₈N₂O₂SSimilar structure but without chlorine; potential herbicide.
5-Bromo-6-methylthio-nicotinic acidC₇H₈BrN₂O₂SBromine substitution instead of chlorine; studied for similar biological activities.

The distinct combination of chlorine and methylthio groups in this compound may confer unique biological activities compared to its analogs.

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various compounds, this compound was tested against clinically isolated strains of E. coli. The results indicated significant bacteriostatic activity, reinforcing its potential as an antibacterial agent .

Case Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative effects of this compound on cancer cell lines. The findings suggested that derivatives of this compound inhibited cell growth effectively, indicating potential for further development in oncology .

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